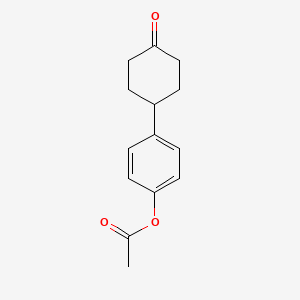

4-(4-Oxocyclohexyl)phenyl acetate

Overview

Description

4-(4-Oxocyclohexyl)phenyl acetate is an organic compound characterized by a cyclohexanone ring substituted with an acetoxy-phenyl group. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol and a density of 1.08 g/cm³ (predicted) . The compound has a boiling point of 121–124°C under reduced pressure (11 Torr) and is stored at room temperature in sealed, dry conditions .

This compound has been synthesized as a key intermediate in antimalarial drug research. For instance, it was utilized in the preparation of 5-phenoxy primaquine-tetraoxane conjugates, highlighting its role in developing hybrid antimalarial agents . Its structural features—a ketone group on the cyclohexane ring and an ester-linked phenyl group—make it a versatile scaffold for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxocyclohexyl)phenyl acetate typically involves the esterification of 4-(4-hydroxyphenyl)cyclohexanone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxocyclohexyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(4-Oxocyclohexyl)phenyl acetate has been investigated for its potential in developing new pharmaceutical agents, particularly in the field of antimalarial treatments.

- Antimalarial Synthesis : A notable application involves its use as a precursor in the synthesis of 1,2,4,5-tetraoxanes, which are recognized for their antimalarial properties. Specifically, it has been used in the synthesis of E209, a candidate drug that exhibits potent activity against Plasmodium falciparum and Plasmodium vivax . The compound's role in facilitating the cyclocondensation step in the synthesis process highlights its importance in drug development.

Case Study: E209 Synthesis

| Step | Description | Yield |

|---|---|---|

| 1 | Reaction with SSA catalyst | 67% |

| 2 | Cyclocondensation with gem-dihydroperoxides | Optimized conditions established |

Organic Synthesis

The compound is also utilized in various organic synthesis protocols, particularly as an intermediate for synthesizing other complex molecules.

- Synthesis of Tetraoxanes : The use of this compound in synthesizing tetraoxanes demonstrates its versatility. The reaction conditions involving silica sulfuric acid facilitate efficient conversion under mild conditions .

Data Table: Reaction Conditions

| Catalyst Type | Solvent | Temperature | Time |

|---|---|---|---|

| Silica Sulfuric Acid | Anhydrous DCM | Room Temp | 60 min |

Antidiabetic Research

Emerging studies have indicated that derivatives of this compound may possess antidiabetic properties. A recent study synthesized a chiral derivative that showed promise as a multitarget antidiabetic agent.

- In Vitro Activity : The synthesized compound demonstrated significant inhibitory effects on various enzymes related to diabetes management, including α-glucosidase and α-amylase .

Case Study: Antidiabetic Activity

| Target Enzyme | IC50 Value (µM) |

|---|---|

| α-Glucosidase | 6.28 |

| α-Amylase | 4.58 |

| PTP1B | 0.91 |

| DPPH | 2.36 |

Antimicrobial Properties

Research has also explored the antimicrobial potential of compounds related to this compound. Its derivatives have shown efficacy against a range of fungi and bacteria.

- Broad Spectrum Activity : Compounds derived from this acetate have been tested against various pathogens, demonstrating effectiveness against species such as Candida albicans and Staphylococcus aureus .

Data Table: Antimicrobial Efficacy

| Pathogen | Activity |

|---|---|

| Candida albicans | Effective |

| Staphylococcus aureus | Effective |

| Aspergillus fumigatus | Moderate |

Mechanism of Action

The mechanism of action of 4-(4-Oxocyclohexyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(4-oxocyclohexyl)phenyl acetate, particularly the 4-oxocyclohexyl core, but differ in substituents and applications:

Ethyl 4-(4-Oxocyclohexyl)benzoate

- CAS : 433211-87-1

- Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.30 g/mol

- Key Features : Replaces the acetoxy group with an ethoxycarbonyl benzoate moiety.

Ethyl 2-(4-Oxocyclohexyl)acetate

- CAS: Not explicitly provided

- Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Key Features : Contains an ethyl ester-linked acetic acid chain instead of a phenyl group.

- Synthesis : Prepared via photocatalytic GP3 methods with a 62% yield , demonstrating efficient synthetic accessibility .

tert-Butyl (4-(4-Oxocyclohexyl)phenyl)carbamate

- CAS : 178163-65-0

- Formula: C₁₇H₂₃NO₃

- Molecular Weight : 289.37 g/mol

- Key Features: Incorporates a carbamate-protected amino group, enhancing stability for further reactions.

- Applications : Likely used in peptide synthesis or as a building block for kinase inhibitors .

N-(4-Oxocyclohexyl)acetamide

- CAS : 27514-08-5

- Formula: C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Key Features : Replaces the phenyl acetate group with an acetamide substituent.

- Applications : Investigated in metabolic studies and as a precursor for analgesics .

Comparative Analysis

Structural and Functional Differences

| Compound | Core Structure | Substituent | Key Functional Groups |

|---|---|---|---|

| This compound | Cyclohexanone + phenyl | Acetoxy | Ketone, ester |

| Ethyl 4-(4-oxocyclohexyl)benzoate | Cyclohexanone + benzoate | Ethoxycarbonyl | Ketone, ester |

| N-(4-Oxocyclohexyl)acetamide | Cyclohexanone | Acetamide | Ketone, amide |

- Electron-Withdrawing Effects : The trifluoromethyl group in analogs like S,S,R-5 () enhances lipophilicity and target binding, whereas ester groups (e.g., in this compound) improve solubility for drug delivery .

Biological Activity

4-(4-Oxocyclohexyl)phenyl acetate, also known by its CAS number 156139-91-2, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group attached to a cyclohexyl moiety with a ketone functional group. This unique arrangement contributes to its interaction with biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenyl acetate have been studied for their ability to induce apoptosis in cancer cells. A study on related compounds demonstrated that certain derivatives could inhibit tumor growth effectively in xenograft models, showcasing their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted the effectiveness of related cyclohexyl derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to cancer progression and microbial survival.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted in related studies, which could be a critical pathway for its anticancer effects.

- Interaction with Cellular Receptors : The structure suggests potential interactions with cellular receptors that modulate various signaling pathways.

Case Studies and Experimental Data

A series of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, which are essential for effective drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Oxocyclohexyl)phenyl acetate, and what catalysts are typically employed?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, the cyclohexanone moiety can be introduced via Friedel-Crafts acylation, followed by esterification of the phenolic hydroxyl group using acetic anhydride under acidic or basic catalysis . Catalysts such as sulfuric acid (for acid-catalyzed esterification) or sodium acetate (for base-mediated conditions) are commonly employed. Structural analogs like 4-(4-Oxocyclohexyl)benzonitrile highlight the importance of protecting groups to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester and cyclohexanone functionalities. For instance, the acetyl methyl group in the ester moiety typically appears as a singlet near δ 2.1 ppm in ¹H NMR. Mass spectrometry (MS) provides molecular weight confirmation, while Infrared (IR) spectroscopy identifies carbonyl stretches (ester C=O at ~1740 cm⁻¹ and ketone C=O at ~1710 cm⁻¹) .

Q. What are the key functional groups in this compound that influence its reactivity?

- Methodological Answer : The ester group is prone to hydrolysis under acidic or basic conditions, while the ketone moiety can undergo nucleophilic addition or reduction. For example, the cyclohexanone ring may participate in Grignard reactions or catalytic hydrogenation, altering the compound’s physicochemical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving the ester group of this compound?

- Methodological Answer : Kinetic studies and isotopic labeling (e.g., ¹⁸O tracing in hydrolysis experiments) can clarify mechanistic pathways. For example, conflicting data on acid vs. base-catalyzed ester hydrolysis rates may arise from solvent polarity effects, which can be resolved by comparing activation energies under controlled conditions .

Q. What methodological approaches are recommended for optimizing the yield of this compound in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) and response surface methodology (RSM) are effective for optimizing reaction parameters. For instance, varying temperature, catalyst loading, and reaction time in the esterification step can maximize yield while minimizing side products like diacetylated derivatives .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by analogs like 4-((Diethoxyphosphoryl)methyl)phenyl acetate, which exhibits antimicrobial properties via membrane disruption . Biochemical assays (e.g., enzyme inhibition kinetics) and molecular docking simulations can identify potential targets. For example, the ketone group may interact with cysteine residues in enzymes, a hypothesis testable via site-directed mutagenesis .

Q. Data Analysis and Contradiction Management

Q. How can discrepancies in spectroscopic data for this compound derivatives be addressed?

- Methodological Answer : Contradictions in NMR or MS data often stem from impurities or stereochemical variations. High-performance liquid chromatography (HPLC) purification and X-ray crystallography (for crystalline derivatives) can resolve such issues. For example, diastereomers of structurally related compounds may show split signals in NMR, necessitating chiral separation techniques .

Q. What strategies are effective for reconciling conflicting results in the compound’s reaction kinetics?

- Methodological Answer : Comparative studies using stopped-flow spectroscopy or computational modeling (e.g., density functional theory) can validate proposed kinetic models. For instance, unexpected pH-dependent reaction rates may arise from solvent interactions, which can be modeled using solvatochromic parameters .

Q. Experimental Design Considerations

Q. What controls are critical when studying the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., exposure to heat, light, and humidity) should include controls like inert atmosphere storage (N₂ or Ar) to isolate degradation pathways. LC-MS monitoring can identify breakdown products, such as hydrolyzed phenolic derivatives .

Q. How can researchers mitigate side reactions during functionalization of the cyclohexanone ring?

- Methodological Answer : Protecting the ketone group as a ketal or enol ether prior to ester modification reduces undesired nucleophilic attacks. For example, trimethylsilyl protection has been used in analogous compounds to enhance reaction selectivity .

Properties

IUPAC Name |

[4-(4-oxocyclohexyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10(15)17-14-8-4-12(5-9-14)11-2-6-13(16)7-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNPGEXBLBNKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.